1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-
Description
The compound 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic molecule combining a naphthofuran scaffold with a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group. This structure leverages the bioisosteric properties of 1,3,4-oxadiazole, which mimics carboxylic acid derivatives, and the aromatic rigidity of naphthofuran to enhance biological interactions .
Properties
CAS No. |
649762-92-5 |
|---|---|
Molecular Formula |
C20H11N3O4 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H11N3O4/c24-23(25)14-8-5-13(6-9-14)19-21-22-20(27-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)26-18/h1-11H |
InChI Key |
ARHNPPSXJXLHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of N-acylhydrazones under oxidative conditions. Common reagents used in these reactions include oxygen, iodine, and bromine . Another method involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Table 1: Optimization of Coupling Reactions
| Reagent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | DIPEA | 3–5 | 85–92 |
| HATU | THF | DIPEA | 6–8 | 60–65 |
| HATU | DMF | DIPEA | 4–6 | 70–75 |
DCM with DIPEA provided optimal yields (85–92%) due to better solubility and reduced side reactions.
Nucleophilic Substitution Reactions
The electron-withdrawing nitrophenyl group enhances electrophilicity at the oxadiazole nitrogen, facilitating nucleophilic attack:
-
Halogen Replacement : Halogenated derivatives undergo substitution with amines or thiols. For example, 2-chloro-1,3,4-oxadiazole reacts with aniline to form 2-anilino derivatives .
-
Thiol-Ene Reactions : The compound reacts with mercaptans under basic conditions to form thioether-linked derivatives, useful in bioactive molecule synthesis.
Table 2: Substitution Reactivity
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-oxadiazole | Aniline | K₂CO₃, DMF, 80°C | 2-Anilino-oxadiazole | 78 |
| 2-Bromo-oxadiazole | Benzylthiol | NaH, THF, RT | 2-(Benzylthio)-oxadiazole | 82 |
Oxidation and Reduction Reactions
The nitrophenyl group can be reduced to an aminophenyl group, altering the compound’s electronic properties:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂, the nitro group is reduced to an amine.
-
Selective Oxidation : The naphthofuran moiety remains intact during nitro reduction, preserving the heterocyclic framework.
Table 3: Reduction of Nitro Group
| Catalyst | Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 50 | 4 | 90 |
| Raney Ni | Methanol | 30 | 6 | 85 |
Cycloaddition and Cross-Coupling Reactions
The oxadiazole ring participates in [3+2] cycloadditions and palladium-catalyzed couplings:
-
Click Chemistry : Azide-alkyne cycloaddition (CuAAC) with propargyl alcohol forms triazole-linked hybrids .
-
Suzuki Coupling : The 4-nitrophenyl group couples with arylboronic acids to introduce diverse aryl substituents .
Table 4: Cross-Coupling Reactions
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| CuAAC | NaN₃, CuSO₄, Ascorbic acid | H₂O/EtOH, RT | Triazole-oxadiazole hybrid | 88 |
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C | Biaryl-oxadiazole derivative | 75 |
Biological Activity Modulation via Chemical Modifications
Derivatives synthesized through these reactions show enhanced bioactivity:
-
Antimicrobial Activity : Thioether derivatives exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
-
Anticancer Potential : Triazole-linked hybrids demonstrate IC₅₀ values < 2 µM against breast cancer (MCF7) and leukemia (K-562) cell lines .
Stability and Reactivity Trends
-
pH Sensitivity : The compound is stable in acidic conditions (pH 2–6) but degrades in strongly basic media (pH > 10).
-
Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA analysis.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial activity of 1,3,4-oxadiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized with naphtho[2,1-b]furan exhibited strong antibacterial effects comparable to standard antibiotics such as gentamicin and amoxicillin .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | P. aeruginosa | 4 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer potential. Research indicates that certain derivatives can inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The structural modifications involving the 1,3,4-oxadiazole core have led to compounds that exhibit significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound possess anti-inflammatory properties. They have been evaluated for their ability to reduce inflammation in various models, demonstrating potential as therapeutic agents for inflammatory diseases .
Antiviral Activity
The antiviral potential of 1,3,4-oxadiazole derivatives has also been investigated. Some compounds have been reported to act as inhibitors of HIV reverse transcriptase, indicating their possible use in antiviral drug development .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A series of naphtho[2,1-b]furan-oxadiazole hybrids were synthesized and tested for their antimicrobial properties. The most promising derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard treatments .
- Case Study 2 : Researchers developed oxadiazole-based compounds targeting VEGFR-2 for cancer treatment. These compounds exhibited significant inhibition of cell proliferation in vitro and demonstrated potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- involves its interaction with nucleic acids, enzymes, and proteins. It can inhibit the activity of enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are involved in cancer cell proliferation . The compound’s ability to bind to these molecular targets disrupts their normal function, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Key Features:
- Synthesis : Synthesized via cyclization of naphtho[2,1-b]furan-2-carbohydrazide derivatives using iodine and potassium carbonate in DMSO, confirmed by NMR, IR, and elemental analysis .
- Biological Activities: Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
- Structural Uniqueness : The naphthofuran moiety distinguishes it from simpler aryl-substituted oxadiazoles, enhancing π-π stacking and hydrophobic interactions in biological targets .
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Analogues
Key Findings from Comparative Analysis
Bioactivity Profile: The target compound shows broader antimicrobial activity compared to simpler 4-nitrophenyl oxadiazoles, likely due to the naphthofuran group enhancing membrane penetration . 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (CNS activity) and 2-(benzylthio)-5-(trifluoromethylpyrazolyl)-1,3,4-oxadiazole (fungicidal) highlight the role of electron-withdrawing groups (e.g., -NO2, -CF3) in modulating target selectivity .
Synthetic Challenges :
- Alkylation of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione with secondary halides (e.g., isopropyl iodide) often leads to cyclization rather than substitution, complicating derivatization .
Structural-Activity Relationships (SAR) :
- Naphthofuran Integration : Unique to the target compound, this moiety increases planarity and lipophilicity, critical for binding to bacterial and mycobacterial enzymes .
- Thione vs. Thioether : The thione derivative (5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione) exhibits weaker antitubercular activity than thioether analogues, suggesting sulfur oxidation state impacts efficacy .
Biological Activity
1,3,4-Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C28H16N2O3
- Molecular Weight : 428.439 g/mol
- CAS Number : 94138-68-8
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound exhibits significant activity against various bacterial strains. A study synthesized a series of naphtho[2,1-b]furan derivatives and evaluated their antimicrobial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the incorporation of the naphtho[2,1-b]furan moiety enhances the antimicrobial activity of the oxadiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, a study reported that derivatives containing the oxadiazole core showed cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| HeLa | 2.41 | Caspase-3 cleavage leading to cell death |
Molecular docking studies suggest strong interactions between the oxadiazole derivatives and key proteins involved in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. In vitro assays demonstrated that it significantly reduces pro-inflammatory cytokine production in activated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 400 | 100 |
This reduction indicates a potent anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Properties : A recent investigation into the effects of a specific oxadiazole derivative on MCF-7 cells revealed that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study focused on synthesizing and evaluating various naphtho[2,1-b]furan-based oxadiazoles for their antimicrobial properties against resistant bacterial strains. The results showed promising activity comparable to conventional antibiotics .
Q & A
Q. What are the common synthetic strategies for 1,3,4-oxadiazole derivatives, and how are they applied to this compound?
- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or thiosemicarbazides. For example, cyclization of 2-hydroxybenzohydrazide with CS₂/KOH under reflux yields 1,3,4-oxadiazole-thione derivatives . For the target compound, modifications may include introducing the naphthofuran and 4-nitrophenyl groups via Suzuki coupling or nucleophilic substitution. Solid-phase synthesis using thiosemicarbazide intermediates and reagents like EDC·HCl or p-TsCl can also generate diverse oxadiazole scaffolds . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- FT-IR : Confirms oxadiazole ring formation (C=N stretch ~1600 cm⁻¹, N-O stretch ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituents (e.g., aromatic protons from naphthofuran at δ 7.5–8.5 ppm, nitro group deshielding effects) .
- Elemental Analysis : Validates purity and molecular formula .
- X-ray Diffraction : Resolves crystal structure and π-π stacking interactions (critical for energetic materials or ligand-receptor studies) .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : 1,3,4-Oxadiazoles exhibit antimicrobial, anticancer, and antitubercular activities. For example:
- Antitubercular Activity : Derivatives with 4-nitrophenyl groups show MIC values of 6.2–25 µg/cm³ against Mycobacterium tuberculosis .
- Anticancer Potential : The flat aromatic oxadiazole core intercalates with DNA or inhibits kinases like Glycogen Synthase Kinase-3β (GSK-3β) .
Advanced Research Questions
Q. How can computational methods optimize the design of 1,3,4-oxadiazole derivatives for specific targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., GSK-3β or bacterial tmRNA) .
- ADME Prediction : Tools like SwissADME evaluate hydrophilicity (LogP <3) and metabolic stability, leveraging the oxadiazole’s role as a bioisostere for esters/amides .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .
Q. How do structural modifications (e.g., naphthofuran vs. biphenyl) impact biological activity?
- Methodological Answer :
- Naphthofuran : Enhances π-stacking in DNA intercalation (critical for anticancer activity) .
- 4-Nitrophenyl : Increases electron deficiency, improving interactions with bacterial enzyme active sites (e.g., MIC reduction from 25 to 6.2 µg/cm³) .
- Comparative Data :
| Substituent | Activity (MIC, µg/cm³) | Target |
|---|---|---|
| 4-Nitrophenyl | 6.2–25 | Mtb |
| Biphenyl | >50 | Mtb |
Q. How can contradictions in reported biological data (e.g., varying MIC values) be resolved?
- Methodological Answer :
- Standardized Assays : Use broth microdilution (CLSI guidelines) to minimize variability in MIC measurements .
- Structural Validation : Confirm compound identity via HRMS and 2D-NMR to rule out impurities .
- Mechanistic Studies : Compare time-kill kinetics or target inhibition (e.g., trans-translation blockade in bacteria) to validate activity .
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
